

# An In-depth Technical Guide on the Discovery and Synthesis of (+)-SHIN1

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## Compound of Interest

Compound Name: (+)-SHIN1

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **(+)-SHIN1**, a potent and selective dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2). The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

## Introduction and Discovery

**(+)-SHIN1** was identified as a potent small-molecule inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. These enzymes are pivotal in one-carbon (1C) metabolism, a fundamental metabolic network that provides one-carbon units for the synthesis of essential biomolecules such as purines and thymidylate, which are the building blocks of DNA and RNA.<sup>[1]</sup> Cancer cells, with their high proliferation rates, are particularly dependent on this pathway to sustain their growth.<sup>[1]</sup>

The discovery of **(+)-SHIN1** originated from a pyrazolopyran scaffold, which was initially found to inhibit plant SHMT. Through a process of chemical optimization, this scaffold was modified to enhance its inhibitory activity against the human SHMT isoforms, leading to the development of SHIN1 (a racemic mixture) and its more active stereoisomer, **(+)-SHIN1**.

## Total Synthesis of (+)-SHIN1

The synthesis of **(+)-SHIN1** is a multi-step process that begins with the construction of a pyrazolopyran core, followed by stereoselective separation to obtain the desired enantiomer.

### Experimental Protocol: Synthesis of the Pyrano[2,3-c]pyrazole Core

A foundational step in the synthesis of **(+)-SHIN1** involves the one-pot, multi-component reaction to form the pyrano[2,3-c]pyrazole scaffold.

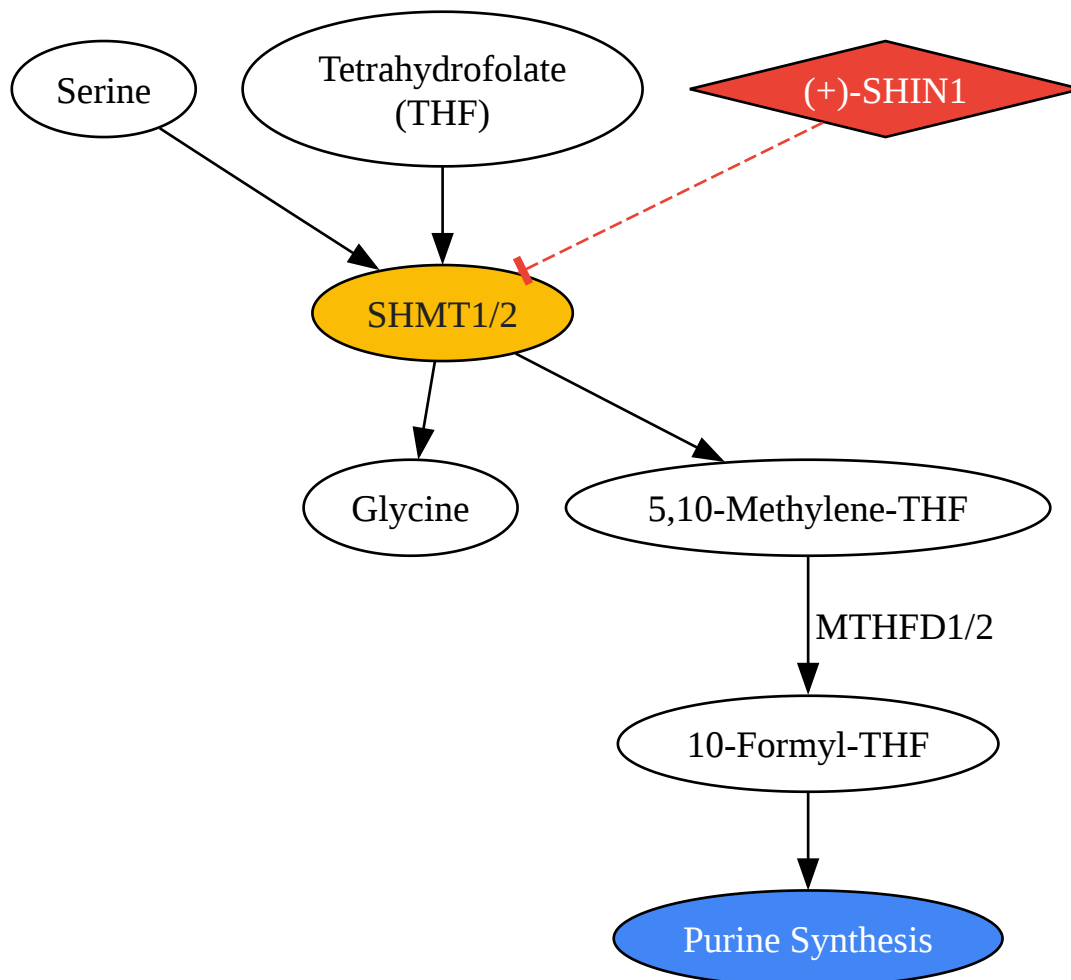
- **Reaction Setup:** A mixture of ethyl acetoacetate (1 equivalent), hydrazine hydrate (1 equivalent), an appropriate aromatic aldehyde (1 equivalent), and malononitrile (1 equivalent) is prepared in ethanol.
- **Catalysis:** A catalytic amount of a basic catalyst, such as piperidine, is added to the reaction mixture.
- **Reaction Conditions:** The mixture is stirred at room temperature for a duration of 12-24 hours.
- **Workup and Purification:** The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyranopyrazole product.

The specific details for the subsequent steps to introduce the final substitutions and the chiral separation to isolate **(+)-SHIN1** are based on the methods described in the supplementary information of the primary literature and may involve proprietary steps.

### Mechanism of Action and Biological Activity

**(+)-SHIN1** exerts its biological effects by potently inhibiting both SHMT1 and SHMT2, thereby disrupting the one-carbon metabolic pathway. This inhibition leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, ultimately resulting in the suppression of cancer cell proliferation.<sup>[1]</sup>

## Signaling Pathway: One-Carbon Metabolism and Purine Synthesis



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Caption: A streamlined workflow for the synthesis and biological testing of **(+)-SHIN1**.

## Summary and Future Perspectives

**(+)-SHIN1** represents a significant advancement in the development of targeted therapies against cancer metabolism. Its high potency and selectivity for SHMT1 and SHMT2 make it a valuable tool for studying the role of one-carbon metabolism in cancer and a promising lead compound for further drug development. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of **(+)-SHIN1** analogs to improve their in

vivo efficacy and on exploring their therapeutic potential in combination with other anticancer agents.

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## References

- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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